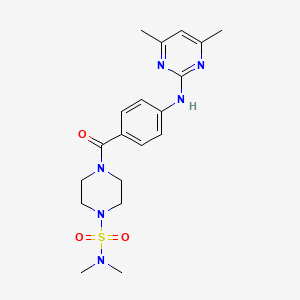![molecular formula C16H13N3O3 B10868652 3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B10868652.png)
3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The triazole ring and hydroxyl groups play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Similar structure but lacks the benzoic acid moiety.
4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid: Another derivative with different substitution patterns.
Uniqueness
3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the benzoic acid moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H13N3O3 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
3-[5-(2-hydroxyphenyl)-3-methyl-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c1-10-17-15(13-7-2-3-8-14(13)20)19(18-10)12-6-4-5-11(9-12)16(21)22/h2-9,20H,1H3,(H,21,22) |
Clave InChI |
SDUIXDKUTHHIGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C2=CC=CC=C2O)C3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10868573.png)

![3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B10868587.png)
![2-Phenyl-4-(quinolin-2-yl)imidazo[1,2-a]quinoline](/img/structure/B10868591.png)

![2-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4-nitrophenol](/img/structure/B10868610.png)
![N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B10868611.png)
![4-(2,5-Dimethoxy-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B10868616.png)
![(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(2-methoxyphenyl)methanimine](/img/structure/B10868617.png)
![6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10868623.png)
![methyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10868626.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10868628.png)
![2-{1-phenyl-3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10868636.png)
![N'-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B10868637.png)
